QOQJLWPPYSELTR-UHFFFAOYSA-N
Description
Such compounds are often included in drug discovery libraries for target-specific screening, such as kinase inhibitors, anti-infectives, or covalent binders .
Properties
Molecular Formula |
C22H19ClN4OS2 |
|---|---|
Molecular Weight |
454.991 |
InChI |
InChI=1S/C22H19ClN4OS2/c23-17-8-6-16(7-9-17)14-29-22-25-27-20(28)18-13-26(12-15-4-2-1-3-5-15)11-10-19(18)24-21(27)30-22/h1-9H,10-14H2 |
InChI Key |
QOQJLWPPYSELTR-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1N=C3N(C2=O)N=C(S3)SCC4=CC=C(C=C4)Cl)CC5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Distinctions
Anti-infective vs. Kinase-Targeted Compounds :
- Anti-infectives (e.g., LAPXWAZSGYKINT) often contain sulfonamide or fluoroaryl groups for microbial enzyme inhibition, whereas kinase inhibitors (e.g., SCXFQAUZWGZVBX) incorporate planar heteroaromatic systems for ATP-site binding .
- Example: SCXFQAUZWGZVBX has a nitro group (PSA = ~100 Ų) enhancing solubility for intracellular targets .
Covalent vs. Non-Covalent Mechanisms: LRGBRJQMOQQCOA includes electrophilic warheads (e.g., acrylamides) for cysteine residue bonding, unlike non-covalent analogs like LAPXWAZSGYKINT .
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